Dipropyl trimethylsilyl phosphite
Description
Dipropyl trimethylsilyl phosphite is an organophosphorus compound characterized by a phosphite core (P(O)OR₂) modified with propyl and trimethylsilyl groups.
Properties
CAS No. |
55755-15-2 |
|---|---|
Molecular Formula |
C9H23O3PSi |
Molecular Weight |
238.34 g/mol |
IUPAC Name |
dipropyl trimethylsilyl phosphite |
InChI |
InChI=1S/C9H23O3PSi/c1-6-8-10-13(11-9-7-2)12-14(3,4)5/h6-9H2,1-5H3 |
InChI Key |
XCXYZXNFNMOPMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(OCCC)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropyl trimethylsilyl phosphite can be synthesized through the Michaelis–Arbuzov reaction, which involves the reaction of a trivalent phosphorus ester with an alkyl halide to form a pentavalent phosphorus species . The reaction typically requires an alkyl halide and a phosphite ester as starting materials, and it proceeds via an S_N2 mechanism .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dipropyl trimethylsilyl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Hydrolysis: The compound can hydrolyze in the presence of water to form phosphorous acid derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, oxidizing agents, and water. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from reactions involving this compound include phosphine oxides, substituted phosphites, and phosphorous acid derivatives.
Scientific Research Applications
Dipropyl trimethylsilyl phosphite has several scientific research applications, including:
Materials Science: The compound is used as an additive in high-voltage lithium-ion batteries to improve the performance and stability of the cathode materials.
Biology and Medicine:
Mechanism of Action
The mechanism by which dipropyl trimethylsilyl phosphite exerts its effects involves its ability to form stable intermediates and products through various chemical reactions. For example, in lithium-ion batteries, the compound forms a protective film on the electrode surfaces, enhancing the stability and performance of the battery . The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of phosphite and phosphonate species.
Comparison with Similar Compounds
Key Features:
- Structure : The trimethylsilyl (TMS) group enhances nucleophilicity and stabilizes intermediates via steric and electronic effects .
- Synthesis : Likely synthesized through reactions analogous to those in , where dialkyl trimethylsilyl phosphites are formed via substitution reactions.
- Applications: Used in organophosphorus chemistry for synthesizing phosphonates and as a reagent in multi-step reactions where selective deprotection of the TMS group is required .
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Estimated properties based on analogs.
Key Research Insights
Reactivity in Synthesis :
Performance in Functional Materials :
- Tris(trimethylsilyl) phosphite (TTSPi) enhances thermal stability in lithium-ion batteries by forming stable SEI layers .
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